molecular formula C9H8N2O2 B15093699 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

Cat. No.: B15093699
M. Wt: 176.17 g/mol
InChI Key: KXFDOESZSSQBSN-UHFFFAOYSA-N
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Description

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo-pyridine core, followed by acylation to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo-pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival . By binding to these targets, the compound can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways, such as FGFR, sets it apart from other similar compounds and makes it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H,3H2,(H,12,13)

InChI Key

KXFDOESZSSQBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C2CC(=O)O

Origin of Product

United States

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